molecular formula C19H21NO4 B392200 3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

Katalognummer: B392200
Molekulargewicht: 327.4g/mol
InChI-Schlüssel: IYYKIRSUZICUEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is a chemical compound available for purchase through various chemical suppliers. It is used in scientific research and industrial applications due to its unique properties and reactivity.

Vorbereitungsmethoden

The preparation methods for 3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid involve synthetic routes that include specific reaction conditions. Industrial production methods may vary, but they typically involve large-scale synthesis processes to ensure the compound’s availability for research and commercial use.

Analyse Chemischer Reaktionen

3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the desired outcome and the specific application. Major products formed from these reactions can vary, but they often include derivatives that retain the core structure of the original compound.

Wissenschaftliche Forschungsanwendungen

3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid is utilized in a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology and medicine, it may be used in studies related to its biological activity or potential therapeutic effects. Industrial applications include its use in the production of materials or as a component in various chemical processes.

Wirkmechanismus

The mechanism of action of 3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for optimizing its use in research and industrial applications.

Eigenschaften

Molekularformel

C19H21NO4

Molekulargewicht

327.4g/mol

IUPAC-Name

3-[(2-ethoxyphenyl)carbamoyl]spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid

InChI

InChI=1S/C19H21NO4/c1-2-24-14-6-4-3-5-13(14)20-17(21)15-11-7-8-12(16(15)18(22)23)19(11)9-10-19/h3-8,11-12,15-16H,2,9-10H2,1H3,(H,20,21)(H,22,23)

InChI-Schlüssel

IYYKIRSUZICUEO-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C34CC4

Kanonische SMILES

CCOC1=CC=CC=C1NC(=O)C2C3C=CC(C2C(=O)O)C34CC4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.